(1S,2S)-2-Pcca -

(1S,2S)-2-Pcca

Catalog Number: EVT-12566230
CAS Number:
Molecular Formula: C30H37N3O
Molecular Weight: 455.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(1S,2S)-2-PCCA is synthesized from enantiomerically pure precursors and classified under organic compounds with specific stereochemical configurations. Its structural characteristics include a cyclopropane ring substituted with a pyridine moiety, which contributes to its biological activity and receptor specificity .

Synthesis Analysis

Methods and Technical Details

The synthesis of (1S,2S)-2-PCCA involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol as a precursor.
  2. Cyclopropanation: Asymmetric cyclopropanation is performed using chiral catalysts to form the desired diastereomers. This step is crucial for achieving the specific stereochemistry of (1S,2S)-2-PCCA.
  3. Deprotection: The Boc protecting group is removed using hydrochloric acid in dioxane, yielding the final product with high purity (90-98% yields) .
  4. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of (1S,2S)-2-PCCA features a cyclopropane ring with a carboxylic acid group and a pyridine substituent. The compound's specific stereochemistry is defined by its (1S,2S) configuration:

  • Molecular Formula: C₉H₁₁N₁O₂
  • Molecular Weight: 167.19 g/mol
  • Key Functional Groups: Cyclopropane ring, carboxylic acid, pyridine ring

The structural data indicates that the compound possesses unique properties that influence its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

(1S,2S)-2-PCCA participates in various chemical reactions primarily related to its function as a ligand for GPR88:

  1. Ligand-Receptor Interactions: It binds to GPR88 and activates Gαi pathways, influencing intracellular signaling cascades.
  2. Structure-Activity Relationship Studies: Modifications to the pyridine or cyclopropane components lead to variations in potency and selectivity for GPR88 .

These reactions are critical for understanding how structural changes can affect pharmacological activity.

Mechanism of Action

Process and Data

The mechanism of action of (1S,2S)-2-PCCA involves:

  • Receptor Activation: Upon binding to GPR88, (1S,2S)-2-PCCA activates downstream signaling pathways that modulate neurotransmitter release.
  • cAMP Assays: Functional assays demonstrate that (1S,2S)-2-PCCA can induce changes in cyclic adenosine monophosphate levels within cells expressing GPR88 .

This mechanism highlights the compound's potential therapeutic applications in neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (1S,2S)-2-PCCA include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical properties involve its reactivity due to the presence of functional groups that can participate in further chemical transformations or interactions with biological macromolecules .

Applications

Scientific Uses

(1S,2S)-2-PCCA has several scientific applications:

  • Pharmacological Research: As an agonist for GPR88, it is used to study receptor signaling pathways related to mood regulation and cognitive functions.
  • Drug Development: Its structure serves as a template for designing new ligands with improved efficacy and selectivity for therapeutic use in neuropsychiatric conditions .
  • Biochemical Assays: Employed in high-throughput screening assays to identify potential drug candidates targeting GPR88.

These applications underscore the significance of (1S,2S)-2-PCCA in advancing our understanding of receptor biology and developing novel therapeutic agents.

Introduction to GPR88 as a Therapeutic Target

Orphan GPCR Biology and Functional Anonymity

G protein-coupled receptors (GPCRs) represent the largest family of membrane signaling proteins in humans, with approximately 140 classified as orphan receptors (oGPCRs) due to unidentified endogenous ligands [3] [7]. GPR88 is a class A rhodopsin-like oGPCR distinguished by its minimal sequence homology (<30% identity) with structurally resolved GPCRs and the absence of conserved motifs like the DRY tripeptide or disulfide-bond-forming cysteines [3] [7]. This receptor exhibits constitutive signaling activity through Gαi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP levels even without synthetic agonists [7]. The structural anonymity of GPR88—characterized by a poorly conserved orthosteric pocket and intrinsically disordered extracellular loops—has hindered conventional ligand screening approaches [1] [7]. In silico homology modeling and molecular dynamics simulations have predicted a unique binding topology that diverges from canonical aminergic GPCRs, necessitating specialized pharmacological tools for deorphanization [1] [7].

Striatal Localization and Neuromodulatory Roles

GPR88 is predominantly expressed in the striatum, with high density in both direct (dopamine D1 receptor-expressing) and indirect (D2 receptor-expressing) pathway medium spiny neurons (MSNs) [3] [8]. Its expression is neuroanatomically restricted, with transcript levels 10–15 times higher in striatal regions than in cortical or limbic areas [3]. Functional studies using Gpr88 knockout (KO) mice reveal its critical role in regulating striatal output:

  • GABA/Glutamate Balance: KO models exhibit reduced GABAergic inhibition and enhanced glutamatergic excitation in MSNs, increasing neuronal firing rates and disrupting corticostriatal information processing [3] [8].
  • Cross-Receptor Modulation: GPR88 loss impairs δ-opioid and muscarinic M1/M4 receptor coupling to Gi/o proteins, indicating functional crosstalk with neuromodulatory systems [3].
  • Behavioral Phenotypes: KO mice display hyperlocomotion, impaired sensorimotor gating, and deficits in cue-based reward learning, underscoring GPR88's role in integrating dopaminergic and glutamatergic signals [3] [8]. Electrophysiological data further demonstrate that GPR88 activation hyperpolarizes MSN membranes, dampening striatal output to globus pallidus and substantia nigra [8].

Implications in Neuropsychiatric Disorders

Dopaminergic Dysregulation in Schizophrenia

The hippocampus–ventral tegmental area (VTA) circuit critically regulates dopamine neuron population activity via GABAergic ventral pallidal projections [4] [10]. In schizophrenia, hippocampal hyperactivity due to parvalbumin interneuron loss disinhibits VTA dopamine neurons, elevating striatal dopamine synthesis and release [4] [10]. GPR88 is transcriptionally modulated by dopaminergic signaling in MSNs, with studies showing altered Gpr88 expression following dopamine depletion [3]. Agonists like (1S,2S)-2-PCCA may normalize this dysregulation by:

  • Suppressing hippocampal-driven striatal hyperactivity via Gi-mediated inhibition of cAMP/PKA.
  • Restoring GABAergic tone in ventral pallidum, reducing dopamine neuron firing [3] [10].

Table 1: Dopaminergic Dysregulation in Schizophrenia

Pathophysiological ChangeConsequenceGPR88 Modulation
Hippocampal hyperactivity↑ VTA dopamine neuron population activityGi-coupling reduces glutamate release
Striatal D2 receptor upregulation↑ Presynaptic dopamine synthesisInhibits cAMP, normalizes D2 sensitivity
Altered MSN plasticityImpaired salience encodingRestores GABA/glutamate balance in striatum

Striatopallidal Pathway Modulation in Addiction

GPR88 negatively regulates reward-seeking behaviors by dampening striatal responses to addictive substances. In the nucleus accumbens (ventral striatum), Gpr88 mRNA is enriched in D2-MSNs of the indirect pathway, which suppresses reward processing [3] [8]. Knockout mice exhibit:

  • Enhanced Cocaine Sensitization: 40% increase in conditioned place preference versus wild-type [3].
  • Dysregulated Glutamate Dynamics: Impaired LTD at corticostriatal synapses, reducing behavioral extinction [3].(1S,2S)-2-PCCA, despite lower potency than its (1R,2R)-counterpart, attenuates cocaine-induced dopamine release in vitro (EC50 = 373 nM), suggesting therapeutic potential for addiction [6] [7].

Motor Coordination Deficits in Parkinsonian Models

In Parkinson’s disease (PD), striatal dopamine depletion disrupts the direct/indirect pathway balance, favoring excessive inhibitory output from GPi/SNr [5] [8]. GPR88 agonism may counteract this by:

  • Normalizing MSN Excitability: Reducing aberrant glutamate release onto D1-MSNs via presynaptic inhibition [3] [8].
  • Improving Gait Parameters: In MPTP-lesioned mice, GPR88 agonists reduce freezing episodes by 60% and increase stride length [5]. The receptor’s selective striatal expression makes it a high-value target for alleviating bradykinesia without cortical side effects [3] [5].

Properties

Product Name

(1S,2S)-2-Pcca

IUPAC Name

(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

Molecular Formula

C30H37N3O

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26-,27-,28+/m0/s1

InChI Key

OBGKRTYDTRUMGO-WNQFUHBBSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.